Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate
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Overview
Description
DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE is a synthetic azo dye commonly used in various scientific and industrial applications. This compound is known for its vibrant color and is extensively employed in histological practices to discern intricate cellular architectures.
Preparation Methods
The synthesis of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE typically involves the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt . The reaction conditions often include maintaining a specific pH and temperature to ensure the successful coupling of the diazonium salt with the naphthalenedisulfonic acid derivative. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE involves its interaction with specific molecular targets and pathways. The compound’s azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular structures and functions, making the compound useful in various staining and analytical techniques .
Comparison with Similar Compounds
DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE can be compared with other similar azo compounds, such as:
Acid Red 33:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt: Known for its use in the synthesis of various azo dyes, this compound shares structural similarities but differs in its specific applications.
The uniqueness of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE lies in its specific chemical structure, which imparts distinct color properties and reactivity, making it valuable in specialized scientific and industrial applications.
Properties
CAS No. |
3769-61-7 |
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Molecular Formula |
C16H9N5Na2O12S2 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
disodium;5-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N5O12S2.2Na/c17-9-5-8(34(28,29)30)1-6-2-12(35(31,32)33)14(16(23)13(6)9)19-18-10-3-7(20(24)25)4-11(15(10)22)21(26)27;;/h1-5,22-23H,17H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
BQGYUNGTFSKSJF-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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